Methyl 1-Boc-3-allylpiperidine-3-carboxylate
Description
Methyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS: 1349644-17-2) is a piperidine derivative with a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl ester at the 3-position, and an allyl substituent at the same 3-position. This compound is widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatility in further functionalization .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLBVMLDQSJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an allyl group at the 3-position. The carboxylate ester is then formed by esterification with methanol. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-allylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The allyl group can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Substituent Variation: Allyl vs. Isopropyl
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8) shares the same piperidine-Boc-ester backbone but substitutes the allyl group with an isopropyl group and uses an ethyl ester instead of a methyl ester. Its molecular weight (299.41 g/mol ) is higher due to the bulkier isopropyl substituent .
- Reactivity : The allyl group in the target compound enables conjugate addition or olefin metathesis reactions, whereas the isopropyl group in the analog is inert, limiting its utility in further derivatization .
- Applications : The isopropyl variant is primarily used in rigid scaffold syntheses, while the allyl derivative is favored for flexible intermediates in drug discovery .
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-18-0) differs only in the ester group (methyl instead of ethyl), reducing its molecular weight to 285.37 g/mol. This minor change enhances solubility in polar solvents .
Ester Group Variation: Methyl vs. Ethyl
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS: 374795-32-1) replaces the methyl ester with an ethyl ester, increasing the molecular weight to 297.39 g/mol .
Core Structure Variation: Piperidine vs. Pyrrolidine
Methyl 1-Boc-3-pyrrolidinecarboxylate (CAS: N/A) replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- Ring Strain : The pyrrolidine derivative’s smaller ring increases torsional strain, enhancing reactivity in nucleophilic substitutions .
- Applications : Pyrrolidine analogs are common in bioactive molecules (e.g., protease inhibitors), whereas piperidine derivatives are more prevalent in alkaloid-inspired therapeutics .
Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 1-Boc-3-allylpiperidine-3-carboxylate | C₁₅H₂₅NO₄ | 283.36 | 1349644-17-2 | Allyl, Methyl ester |
| Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate | C₁₆H₂₉NO₄ | 299.41 | 1363166-24-8 | Isopropyl, Ethyl ester |
| Ethyl 1-Boc-3-allylpiperidine-3-carboxylate | C₁₆H₂₇NO₄ | 297.39 | 374795-32-1 | Allyl, Ethyl ester |
| Methyl 1-Boc-3-pyrrolidinecarboxylate | C₁₂H₂₁NO₄ | 243.30 | N/A | Pyrrolidine core |
Biological Activity
Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacological applications.
Chemical Structure and Synthesis
This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent. The synthesis typically involves the reaction of piperidine derivatives with various carboxylic acids and coupling agents, such as EDC·HCl and DMAP, to form the desired ester. The synthetic pathway can be summarized as follows:
- Formation of β-keto esters from piperidine derivatives.
- Reaction with N,N-dimethylformamide dimethyl acetal to yield β-enamino diketones.
- Final steps involve methanolysis to obtain methyl esters.
The detailed synthetic procedures have been documented in various studies, emphasizing regioselectivity and yield optimization .
Pharmacological Profile
This compound has shown promise in several biological assays, primarily due to its structural similarity to known pharmacophores. Key findings regarding its biological activity include:
- Neurotransmitter Modulation : Similar compounds have been reported to enhance GABAergic transmission, suggesting potential anxiolytic effects .
- Anticancer Potential : Research indicates that derivatives of piperidine compounds can act as inhibitors of oncogenic pathways, particularly those involving KRAS mutations, which are prevalent in various cancers .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of piperidine derivatives, indicating that this compound may exhibit similar effects .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- GABA Receptor Modulation : A study demonstrated that piperidine derivatives could enhance GABA receptor activity, leading to improved neurotransmission and potential therapeutic effects against anxiety disorders .
- Cancer Cell Line Studies : In vitro studies showed that compounds structurally related to this compound inhibited cell proliferation in KRAS-mutant cancer cell lines, suggesting a mechanism for anticancer activity .
Data Tables
The following table summarizes the biological activities associated with this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for Methyl 1-Boc-3-allylpiperidine-3-carboxylate, and how can Boc protection be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by allylation at the 3-position. A common approach includes:
- Step 1 : Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) in anhydrous THF or DCM.
- Step 2 : Allylation via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Grignard or Heck reactions).
Optimization of Boc protection requires strict anhydrous conditions and monitoring by TLC or LC-MS to prevent premature deprotection. For related Boc-protected analogs, reaction yields improve with controlled temperature (0–25°C) and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., allyl group integration at δ 5.0–5.8 ppm) and Boc group presence (quaternary carbon at ~80 ppm).
- IR Spectroscopy : Stretching frequencies for carbonyl groups (Boc: ~1680–1740 cm⁻¹; ester: ~1720 cm⁻¹) validate functional groups.
- X-ray Crystallography : Resolve absolute configuration using SHELX (for refinement) and Mercury (for visualization). Ensure high-resolution data collection to mitigate twinning or disorder .
Q. What safety precautions and storage conditions are critical for handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2), respiratory irritation (H335), and toxicity under decomposition (e.g., CO/NOx release).
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar).
- Transport : Classified as UN2811 (6.1, Packing Group III). Use compliant packaging and label as "TOXIC SOLID" .
Advanced Research Questions
Q. How can ring puckering and conformational dynamics of the piperidine ring be quantitatively analyzed?
Apply Cremer-Pople puckering coordinates to quantify non-planarity:
- Method : Calculate out-of-plane displacements (𝑧ⱼ) from the mean plane of the piperidine ring. Use amplitude (𝑞) and phase (𝜙) parameters to describe pseudorotation.
- Tools : Software like Gaussian or ORCA generates optimized geometries, while crystallographic data (from Mercury) can be analyzed using geometric parameterization .
Q. What challenges arise in X-ray crystallography for this compound, and how can software tools address them?
- Challenges : Twinning, disorder in allyl/Boc groups, and weak diffraction due to flexible substituents.
- Solutions :
Q. How can reaction mechanisms involving the allyl group be investigated using computational and experimental methods?
- Computational : DFT calculations (e.g., B3LYP/6-31G*) model transition states for allylic substitutions or cycloadditions. Analyze electron density maps (MEPs) to predict regioselectivity.
- Experimental :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
